Aluminiumphosphatehydrate

Description

Contextualization within Inorganic Materials Chemistry

In the broader landscape of inorganic materials chemistry, hydrated aluminium phosphates are situated at the intersection of mineralogy, materials science, and solid-state chemistry. They are fundamentally composed of aluminium cations (Al³⁺), phosphate (B84403) anions (PO₄³⁻), and water molecules. Their structures are often built from the linkage of AlO₄ tetrahedra and PO₄ tetrahedra, which can also include higher coordination aluminium centers, such as AlO₆ octahedra, where water molecules often complete the coordination sphere. srce.hrresearchgate.net This structural versatility gives rise to a wide array of compounds with distinct physicochemical properties.

The study of hydrated aluminium phosphates is closely related to that of other porous materials like zeolites and metal-organic frameworks (MOFs). mdpi.com While zeolites are aluminosilicates with charged frameworks, aluminophosphates (AlPOs) typically possess neutral frameworks due to the strict alternation of Al³⁺ and P⁵⁺ centers. worldscientific.com This neutrality influences their surface properties and catalytic behavior. The incorporation of water into the framework, however, introduces another layer of complexity and functionality, affecting their stability, ion-exchange capabilities, and potential for use in applications such as adsorption-driven heat transformation. advancedsciencenews.com

Overview of Structural Diversity and Framework Topology

The structural diversity of hydrated aluminium phosphates is a key feature that underpins their wide range of properties. This diversity manifests in various forms, from naturally occurring minerals to synthetically produced molecular sieves.

Naturally, hydrated aluminium phosphates are found as minerals like Variscite and Metavariscite , both with the chemical formula AlPO₄·2H₂O. These are polymorphs, meaning they have the same chemical composition but different crystal structures; Variscite is orthorhombic, while Metavariscite is monoclinic. researchgate.net The arrangement of the AlO₄(H₂O)₂ octahedra and PO₄ tetrahedra differs between these two minerals, leading to distinct physical properties. sciengine.com

Synthetic hydrated aluminium phosphates, often denoted as AlPO₄-Hn phases, further expand this structural diversity. For instance, AlPO₄·1.5H₂O (also known as AlPO₄-H₃) possesses a unique framework topology. srce.hrresearchgate.net The structure of these synthetic phases can be influenced by synthesis conditions such as temperature, pH, and the presence of structure-directing agents.

A significant area of research focuses on porous aluminophosphates, which exhibit a variety of framework topologies. These frameworks are characterized by interconnected channels and cavities of molecular dimensions. The topology of these pores, including their size and shape, is a critical determinant of their function in applications like catalysis and separation. Some aluminophosphates exhibit framework topologies analogous to well-known zeolites, while others possess entirely novel structures. researchgate.networldscientific.com The presence of water molecules within these pores can influence the framework's stability and can be reversibly removed, a property that is exploited in applications like thermal energy storage. advancedsciencenews.com

Historical Developments in Aluminophosphate Research

The study of aluminophosphates has evolved significantly over the past several decades. Initially, research was primarily focused on the naturally occurring mineral forms.

A major breakthrough in the field came in the 1980s with the work of researchers at Union Carbide, who synthesized a new class of microporous crystalline inorganic solids known as aluminophosphate molecular sieves (AlPO₄-n). annualreviews.org This discovery opened up a new realm of synthetic materials with well-defined pore structures, analogous to but compositionally distinct from aluminosilicate (B74896) zeolites.

Subsequent research in the following years led to the synthesis of a vast number of new aluminophosphate frameworks with diverse topologies and compositions. The introduction of the "heteroatom concept" in the 1980s was another pivotal moment, leading to the development of heteroatom-substituted aluminophosphate molecular sieves with tailored catalytic properties. escholarship.org

The exploration of non-hydrothermal synthesis routes, such as ionothermal synthesis, has been a more recent development. escholarship.org This method utilizes ionic liquids as both the solvent and structure-directing agent, offering advantages like lower vapor pressure during synthesis and the potential to create novel phases that are not accessible through traditional hydrothermal methods. escholarship.orgmdpi.com

Current Research Frontiers and Emerging Interests in Hydrated Aluminophosphates

Current research on hydrated aluminium phosphates is vibrant and multifaceted, driven by the quest for new materials with advanced functionalities. Key areas of interest include:

Energy Storage and Transformation: Microporous aluminophosphates are being actively investigated for their potential in thermochemical energy storage. advancedsciencenews.comacs.org The reversible adsorption and desorption of water within their porous frameworks can be harnessed for low-temperature solar and waste-heat management. mdpi.com The efficiency of these materials is closely linked to their framework topology and the nature of the water-framework interactions. dntb.gov.uamdpi.com

Catalysis: The development of functionalized and metal-substituted aluminophosphates is a major frontier in catalysis. By incorporating active metal sites or organic functional groups into the aluminophosphate framework, researchers are designing catalysts for a wide range of chemical transformations, including the conversion of biomass to valuable chemicals. researchgate.netchemrxiv.org The hierarchical porosity in some of these materials, combining micropores and mesopores, is being explored to enhance catalytic activity and lifetime. researchgate.net

Novel Framework Topologies and Synthesis Methods: The synthesis of aluminophosphates with new and complex framework topologies remains a significant goal. royalsocietypublishing.org Researchers are exploring innovative synthetic strategies, including the use of novel structure-directing agents and non-aqueous solvent systems, to create materials with tailored pore architectures for specific applications. rsc.org Ionothermal synthesis continues to be a promising route for discovering new aluminophosphate phases. escholarship.orgmdpi.comrsc.org

Separations: The well-defined pore structures of aluminophosphates make them attractive candidates for gas separation processes. Research is ongoing to develop materials with high selectivity for the separation of important gas mixtures, such as CO₂/CH₄ and CH₄/N₂.

The ongoing research in these areas continues to expand our understanding of hydrated aluminium phosphates and paves the way for their application in addressing pressing global challenges in energy, environment, and sustainable chemistry.

Interactive Data Tables

Physicochemical Properties of Variscite and Metavariscite

| Property | Variscite | Metavariscite |

| Chemical Formula | AlPO₄·2H₂O | AlPO₄·2H₂O |

| Crystal System | Orthorhombic | Monoclinic researchgate.net |

| Color | Green, bluish-green, yellowish-green | Light green researchgate.net |

| Luster | Vitreous to waxy | Vitreous, waxy researchgate.net |

| Hardness (Mohs) | 3.5 - 4.5 | ~3.5 researchgate.net |

| Specific Gravity | 2.57 - 2.61 | ~2.53 researchgate.net |

| Cleavage | Good on {010}, poor on {001} | On {010} acs.org |

| Fracture | Conchoidal to splintery | Conchoidal, splintery, uneven researchgate.net |

| Streak | White | White researchgate.net |

Properties of Synthetic Hydrated Aluminium Phosphate (AlPO₄·1.5H₂O)

| Property | Value |

| Chemical Formula | AlPO₄·1.5H₂O researchgate.net |

| Common Name | AlPO₄-H₃ researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Synthesis Method | Reactive crystallization from sulfate (B86663) media researchgate.net |

| Key Characteristic | Contains both tetrahedrally and octahedrally coordinated aluminum atoms srce.hr |

| Application Interest | Prototypical model for studying water interaction in porous aluminophosphates srce.hr |

Properties

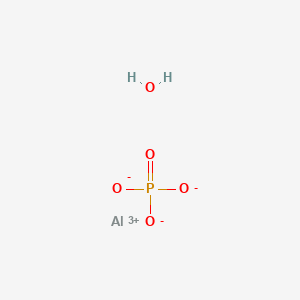

CAS No. |

66905-65-5 |

|---|---|

Molecular Formula |

AlH2O5P |

Molecular Weight |

139.97 g/mol |

IUPAC Name |

aluminum;phosphate;hydrate |

InChI |

InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

InChI Key |

FIQKTHSUXBJBCQ-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Al+3] |

Origin of Product |

United States |

Synthesis Methodologies for Aluminiumphosphatehydrate

Controlled Reactive Crystallization Approaches

Controlled reactive crystallization is a primary method for producing crystalline aluminiumphosphatehydrate, such as AlPO₄·1.5H₂O. acs.org This approach involves the direct precipitation of the compound from a solution containing aluminium and phosphate (B84403) ions, where careful management of reaction parameters is crucial for obtaining a product with desired specifications. researchgate.net

pH-Controlled Precipitation and Supersaturation Management

The pH of the reaction medium is a critical parameter that governs the supersaturation of the solution, which in turn dictates the nucleation and growth of aluminiumphosphatehydrate crystals. acs.orgresearchgate.net Precipitation is induced by adjusting the pH to a predetermined level where the solution becomes supersaturated with respect to the desired phosphate phase. acs.org For instance, in a sulfate-based solution with an Al(III):P(V) molar ratio of 1 at 95 °C, increasing the pH to a critical level initiates the homogeneous precipitation of crystalline AlPO₄·1.5H₂O. acs.org

The management of supersaturation is key to controlling the crystallization process. By operating within a defined metastable zone—a region of supersaturation where spontaneous nucleation is slow—crystal growth can be favored over the formation of new nuclei, leading to larger, more uniform particles. acs.orgresearchgate.net Studies have shown that a continuum of amorphous aluminium hydroxyphosphates can be formed, with properties that change as a continuous function of the precipitation pH from 3.0 to 7.5. nih.gov As the pH of precipitation increases, the phosphate content of the resulting solid tends to decrease. nih.gov

| Parameter | Condition | Outcome | Reference |

| Precipitation Method | Constant pH | Formation of amorphous aluminium hydroxyphosphates | nih.gov |

| pH Range | 3.0 - 7.5 | Properties change as a function of precipitation pH | nih.gov |

| Effect of increasing pH | Decrease in phosphate content | Varies adjuvant properties | nih.gov |

| Supersaturation Control | pH adjustment | Induces reactive crystallization | acs.orgresearchgate.net |

Influence of Reaction Media Composition and Anions

The composition of the reaction medium, including the types of anions present, significantly influences the synthesis of aluminiumphosphatehydrate. Syntheses are often conducted in sulfate-based solutions, prepared from precursors like aluminum sulfate (B86663) octadecahydrate and sodium phosphate monohydrate. acs.org The presence of sulfate ions in the matrix solution is a key feature of certain reported methods for producing AlPO₄·1.5H₂O. acs.org The precipitation process in such a medium generates sulfuric acid, necessitating pH control to maintain the desired level of supersaturation. acs.org

The choice of precursors and the presence of templates can also direct the structure of the final product. For example, using an aluminophosphate gel route with a quaternary ammonium (B1175870) template has been shown to control the structure of the synthesized material, yielding different hydrated phases depending on the final pH of the reaction. acs.org

Seeded Crystallization for Particle Growth and Morphological Control

Seeded crystallization is a powerful technique to control the particle size and morphology of aluminiumphosphatehydrate. acs.org This method involves introducing existing crystals (seeds) into a supersaturated solution, providing a surface for further crystal growth while avoiding the uncertainties of spontaneous nucleation. whiterose.ac.ukgoogle.com By controlling the supersaturation within the metastable zone, the solute preferentially deposits onto the seed crystals, leading to controlled particle growth. acs.orgresearchgate.net

In the synthesis of AlPO₄·1.5H₂O, a supersaturation-controlled seeded test was designed based on the predetermined metastable zone. acs.orgresearchgate.net This approach allows for significant increases in particle size. For example, a product formed through homogeneous precipitation with an average aggregate size of 3.5 μm was grown to 16.5 μm after three cycles of seeded crystallization. acs.org This demonstrates the effectiveness of seeding in achieving morphological control and producing larger, more uniform crystalline aggregates. whiterose.ac.ukacs.org The addition of seed crystals serves as a template, guiding the assembly of molecules and reducing the energy barrier for phase transformation from solution to solid. whiterose.ac.uk

| Method | Initial Particle Size (μm) | Final Particle Size (μm) | Number of Cycles | Reference |

| Homogeneous Precipitation | ~3.5 | N/A | N/A | acs.org |

| Seeded Crystallization | 3.5 | 16.5 | 3 | acs.org |

Homogeneous Precipitation Studies and Metastable Zone Definition

Homogeneous precipitation occurs when the concentration of solutes in a solution exceeds a critical supersaturation level, leading to the spontaneous formation of nuclei without the presence of seeds. acs.org Studies on the homogeneous precipitation of aluminiumphosphatehydrate are crucial for defining the metastable zone width (MSZW). acs.orgresearchgate.net The MSZW represents the range of supersaturation where the solution can exist for a period without spontaneous nucleation, which is a critical parameter for designing controlled crystallization processes, particularly for seeded crystallizations. acs.orgresearchgate.net

By conducting homogeneous precipitation tests at various conditions, researchers can identify the critical pH at which crystallization occurs for a given solution composition. acs.org This information is used to map the boundary of the metastable zone. For the synthesis of AlPO₄·1.5H₂O in a sulfate medium, homogeneous precipitation tests were explicitly used to define this zone, which subsequently guided the design of supersaturation-controlled seeded experiments. acs.orgresearchgate.net

Sol-Gel Synthesis Protocols

The sol-gel method offers an alternative route to producing aluminiumphosphatehydrate, often yielding amorphous or nanocrystalline materials with high purity and homogeneity at lower temperatures compared to traditional ceramic methods. scispace.com The process involves the transition of a colloidal solution (sol) into a gel, followed by drying and sometimes thermal treatment.

Room Temperature Synthesis Routes

Sol-gel synthesis of aluminium phosphate can be achieved at or near room temperature. These methods typically involve the reaction of an aluminum precursor with a phosphorus source in a solvent. For example, aluminium phosphate gel can be prepared from an aqueous solution of aluminum chloride (AlCl₃) and phosphoric acid (H₃PO₄) using ethylene (B1197577) oxide or propylene (B89431) oxide as a gelating agent. scispace.com These agents act to neutralize the acid generated during the reaction, promoting the formation of the gel network.

Another approach involves reacting aluminum alkoxides, such as aluminum tri(sec-butoxide), with orthophosphoric acid in a solvent like 2-butanol. researchgate.net The reaction between an ethanolic complex of AlCl₃ and H₃PO₄ has also been used to prepare aluminium phosphate glass forms via a sol-gel technique. scispace.com These room temperature routes are advantageous for producing materials with high surface areas and controlled porosity. scispace.com

| Precursor 1 | Precursor 2 | Gelating Agent/Solvent | Product | Reference |

| Aluminium Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) | Ethylene Oxide | Aluminium Phosphate Gel | scispace.com |

| Aluminium tri(sec-butoxide) | Orthophosphoric Acid (H₃PO₄) | 2-Butanol | P-Alumina Supports | researchgate.net |

| Ethanolic complex of AlCl₃ | Phosphoric Acid (H₃PO₄) | Ethanol | Aluminium Phosphate Glass | scispace.com |

Precursor Selection and Stoichiometric Control

The synthesis of aluminum phosphate hydrate (B1144303) is fundamentally dependent on the choice of aluminum and phosphorus precursors and the precise control of their molar ratios. The nature of the precursors can influence reaction kinetics and the properties of the final product. researchgate.net Common sources for aluminum include aluminum nitrate (B79036), aluminum oxide, and aluminum hydrates, while phosphate is often sourced from phosphoric acid or various sodium and ammonium phosphate salts. researchgate.netresearchgate.netgoogle.com

The stoichiometric ratio of aluminum to phosphorus (Al/P) is a critical parameter that dictates the resulting phase and structure of the aluminum phosphate. researchgate.net For instance, the synthesis of hydrated aluminum phosphate (AlPO₄·1.5H₂O) has been successfully achieved through reactive crystallization by maintaining an Al(III):P(V) molar ratio of 1. researchgate.net Control over the pH and the level of supersaturation in the reaction mixture are also crucial variables for selectively crystallizing desired hydrated phases. researchgate.net The reactivity of the chosen precursors, such as the difference between using coarse versus finely divided aluminum hydrate, can significantly affect the reaction rate and the solubility of the resulting aluminum phosphate product. google.com

| Precursor Type | Examples | Reference |

|---|---|---|

| Aluminum Source | Aluminum Nitrate, Aluminum Oxide, Aluminum Hydrate, Aluminum Alkoxide | google.comgoogle.comresearchgate.net |

| Phosphorus Source | Phosphoric Acid, Diammonium Hydrogen Phosphate, Monobasic Sodium Phosphate, Dibasic Sodium Phosphate | researchgate.netresearchgate.net |

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a prevalent method for crystallizing aluminum phosphate hydrates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. researchgate.netmetu.edu.tr It is a versatile method that allows for the formation of various crystalline phases and morphologies by carefully controlling the reaction conditions. mdpi.com

The crystalline phase of the aluminum phosphate hydrate produced via hydrothermal methods is highly sensitive to reaction conditions such as temperature, pressure, and reaction time. mdpi.com Thermodynamic analyses and experimental results have shown that different alumina (B75360) hydrates, such as boehmite (AlOOH), can be formed at temperatures between 150 °C and 200 °C. mdpi.com The duration of the hydrothermal treatment also plays a key role; for example, unstable intermediates like NH₄Al₃(SO₄)₂(OH)₆ can form in the initial stages and subsequently transform into more stable phases like boehmite over time. mdpi.com The synthesis of pure, highly crystalline AlPO₄-5, for instance, has been achieved in a non-aqueous ethylene glycol system at 200°C, where the aluminophosphate framework forms after a reaction time of three days. researchgate.net

| Parameter | Condition | Observed Outcome | Reference |

|---|---|---|---|

| Temperature | 150 °C - 200 °C | Formation of boehmite (AlOOH) | mdpi.com |

| Reaction Time | Initial stages | Formation of unstable intermediates (e.g., NH₄Al₃(SO₄)₂(OH)₆) | mdpi.com |

| Reaction Time | Extended (e.g., 12 hours) | Transformation to stable phases (e.g., boehmite) | mdpi.com |

| Solvent System | Ethylene Glycol (200 °C, 15 days) | Formation of pure, highly crystalline AlPO₄-5 | researchgate.net |

Templated Synthesis Strategies for Porous Aluminiumphosphatehydrate

To create aluminum phosphate hydrates with porous structures, which are valuable in catalysis and separation, templated synthesis strategies are employed. This approach utilizes organic molecules that act as templates or "structure-directing agents" around which the inorganic framework of the aluminum phosphate crystallizes. st-andrews.ac.uk This method allows for the synthesis of a wide range of microporous AlPO₄ frameworks with varying pore sizes. mdpi.com

Organic Structure-Directing Agents (OSDAs) are typically organic amines or quaternary ammonium cations that guide the formation of specific porous architectures. st-andrews.ac.uk The size, shape, flexibility, and hydrophobicity of the OSDA molecule influence the structural characteristics of the resulting zeolite or molecular sieve. researchgate.net During synthesis, the OSDA molecules become occluded within the forming crystalline framework. researchgate.net Their subsequent removal, usually by calcination (heating to high temperatures), leaves behind a porous structure with well-defined channels and cavities. dicp.ac.cn The interaction energies between the OSDA and the oxygen atoms of the inorganic framework are a key factor in the successful synthesis of novel structures. st-andrews.ac.uk

The design of new porous aluminum phosphate frameworks is an area of active research. A "retrosynthetic" approach can be used to design OSDAs that are suitable for targeting specific cage or channel structures within a desired framework topology. st-andrews.ac.uk For example, molecular modeling can be used to identify OSDAs that fit well within the cages of target structures like AFX, SFW, and GME. st-andrews.ac.uk Researchers have designed complex OSDAs, such as those based on the hydrophobic triptycene (B166850) molecule, specifically to synthesize materials with extra-large pores. researchgate.net The construction of organic-inorganic hybrid porous materials, where the organic group is part of the framework itself (e.g., from phenylphosphonic acid), is another strategy to create materials with specific functionalities and structural entities. mdpi.com

Green Synthesis Pathways for Aluminiumphosphatehydrate Nanostructures

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for nanomaterials. mdpi.com These approaches aim to reduce or eliminate the use of hazardous chemical reagents and solvents. mdpi.comresearchgate.net For aluminum phosphate hydrate nanostructures, green synthesis often leverages bioactive compounds from biological sources, such as plants or algae, which can act as natural precursors, reducing agents, or stabilizers. mdpi.commdpi.com

A novel green method for synthesizing aluminum phosphate (AlPO₄) nanoplates utilizes extracts from Quercus suber (cork oak) somatic embryos. mdpi.comfao.org These extracts are rich in phytic acid, which serves as a natural phosphate source and directing agent for the formation of the nanoplates. mdpi.comresearchgate.net This method avoids harsh chemical reagents and produces unique hierarchical nanostructures with distinct optical and structural properties. mdpi.com The resulting nanoplates have been identified as having a mix of triclinic and monoclinic crystal structures. fao.org This use of plant-derived materials not only provides a sustainable pathway for nanomaterial production but also highlights the potential for creating novel nanostructures that are not accessible through traditional synthesis routes. researchgate.netresearchgate.net

Precursor Development and Characterization for Aluminiumphosphatehydrate Formation

The properties of the final Aluminiumphosphatehydrate product are heavily dependent on the nature of the precursors used in its synthesis. This section discusses the preparation and aging of aluminum-based gels that serve as intermediates in the formation of Aluminiumphosphatehydrate.

Aluminum gels, particularly aluminum hydroxide (B78521) gels, are common precursors for the synthesis of aluminum phosphates. The synthesis of these gels can be achieved by adjusting the pH of an aluminum salt solution. For instance, amorphous aluminum hydroxide can be synthesized by the dropwise addition of a base like sodium hydroxide to an aluminum chloride solution to achieve a target pH, typically around 6. mdpi.com

The aging of these aluminum hydroxide gels plays a crucial role in their subsequent reactivity and the properties of the resulting aluminum phosphate. Studies have shown that the aging of aluminum hydroxide can affect its phosphate adsorption capacity. nih.gov Freshly prepared aluminum hydroxide exhibits a higher capacity for phosphate binding, which can decrease over time as the gel structure evolves. nih.gov This suggests that the timing of the introduction of the phosphate source to the aluminum gel is a critical parameter in the synthesis process.

Amorphous Aluminiumphosphatehydrate gels are widely used in various applications and their preparation can be achieved through several chemical precipitation routes. A common method involves the reaction of a soluble aluminum salt with a phosphate source under controlled pH and temperature. google.com

For example, an amorphous aluminum phosphate hydrate can be produced by reacting a solution of aluminum nitrate and phosphoric acid in a specific molar ratio, followed by neutralization with ammonia (B1221849) to a pH of 6.0 within a temperature range of 15-20°C. google.com The resulting precipitate is then filtered, washed, and dried. google.com

Another approach involves the reaction of aluminum chloride with trisodium (B8492382) phosphate. epo.org The process parameters, such as the pH of precipitation, are critical. For instance, maintaining a pH between 3.0 and 4.0 during the addition of the reactants can yield an aluminum phosphate precipitate that can be further processed into a gel. epo.org The aging of the precipitated gel, often at a controlled temperature for a specific duration, is also a key step in the formation of a stable and homogeneous product. google.com

Table 3: Summary of Chemical Synthesis Methods for Amorphous Aluminium Phosphate Hydrate Gel

| Aluminum Source | Phosphate Source | Neutralizing Agent/pH Control | Key Parameters | Reference |

| Aluminum Nitrate | Phosphoric Acid | Ammonia | Molar ratio of Al:P (1:0.95-1.05), pH 6.0, Temperature 15-20°C | google.com |

| Aluminum Chloride | Trisodium Phosphate | - | pH 3.0-4.0 | epo.org |

| Water-soluble aluminum salt | Sodium Phosphate | - | Temperature 18-60°C, Aging for 5-7 days | google.com |

Advanced Structural Elucidation and Characterization of Aluminiumphosphatehydrate

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction methods are paramount in determining the long-range atomic order within a material. By analyzing the scattering pattern of a beam of X-rays, neutrons, or electrons, the precise arrangement of atoms in both crystalline and amorphous phases of Aluminiumphosphatehydrate can be elucidated.

X-ray Diffraction (XRD) is a fundamental technique for the phase identification and structural analysis of Aluminiumphosphatehydrate. The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phases present in a sample. For bulk materials, XRD can readily identify the specific polymorph of aluminum phosphate (B84403), such as the berlinite, tridymite, or cristobalite forms, and their hydrated variants. nih.govyoutube.com The analysis of nanocrystalline Aluminiumphosphatehydrate via XRD provides additional information regarding particle size, which can be estimated from the broadening of the diffraction peaks. researchgate.netresearchgate.net

Studies have shown that the synthesis conditions, such as pH and aging time, significantly influence the crystallinity of the resulting Aluminiumphosphatehydrate. researchgate.net For instance, precipitates formed at low pH tend to exhibit higher crystallinity. researchgate.net XRD patterns of synthesized aluminum phosphate nanoplates have revealed the presence of distinct crystal systems, including triclinic and monoclinic structures, indicating the complexity of the material at the nanoscale. researchgate.netmdpi.com The presence of broad, diffuse humps in an XRD pattern, as opposed to sharp peaks, is indicative of an amorphous or X-ray amorphous phase, which lacks long-range atomic order. arizona.edu

Table 1: Representative XRD Peaks for Aluminiumphosphatehydrate Nanoplates mdpi.com

| 2θ (degrees) | Corresponding Crystal System/Reference |

| 23.51 | Monoclinic (ICDD: 05-001-0464) |

| 27.32 | Triclinic (ICDD: 04-018-2837) |

| 29.74 | Triclinic (ICDD: 04-018-2837) |

| 32.74 | Triclinic (ICDD: 04-018-2837) |

| 39.31 | Triclinic (ICDD: 04-018-2837) |

| 41.54 | Monoclinic (ICDD: 05-001-0464) |

| 43.65 | Monoclinic (ICDD: 05-001-0464) |

| 44.69 | Triclinic (ICDD: 04-018-2837) |

For a more quantitative and detailed structural analysis from powder diffraction data, the Rietveld refinement method is employed. wikipedia.orgyoutube.com This technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. wikipedia.org These parameters include lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters.

A notable application of Rietveld refinement has been in the structure determination of the hydrated aluminum phosphate mineral, kingite (Al₃(PO₄)₂(F,OH)₂·8(H₂O,OH)). arizona.edugeoscienceworld.org Using synchrotron X-ray diffraction data, the triclinic crystal structure of kingite was solved and refined. arizona.edugeoscienceworld.org The refinement converged to low R-factors (RBragg = 0.022 and Rwp = 0.039), indicating an excellent fit between the calculated and observed diffraction patterns and confirming the accuracy of the structural model. arizona.edugeoscienceworld.org This powerful method is indispensable for obtaining precise crystal structure information from polycrystalline samples of Aluminiumphosphatehydrate, especially when single crystals are not available. arizona.edu

Table 2: Refined Crystal Structure Parameters for Kingite (a hydrated aluminum phosphate) from Rietveld Refinement arizona.edugeoscienceworld.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 9.377(1) |

| b (Å) | 10.113(1) |

| c (Å) | 7.138(1) |

| α (°) | 97.60(1) |

| β (°) | 100.88(1) |

| γ (°) | 96.01(1) |

| Volume (ų) | 653.0(1) |

| Z (formula units/unit cell) | 2 |

Selected Area Electron Diffraction (SAED) is a specialized technique within transmission electron microscopy (TEM) used to obtain diffraction information from very small, localized areas of a sample, typically on the order of nanometers. wikipedia.org This makes it particularly well-suited for the structural characterization of individual Aluminiumphosphatehydrate nanostructures.

SAED patterns can distinguish between single-crystalline, polycrystalline, and amorphous materials. A single-crystalline nanoparticle will produce a regular pattern of sharp spots, while a polycrystalline material will yield a set of concentric rings. wikipedia.orgekb.eg Amorphous materials, lacking long-range order, produce diffuse, broad rings. In the study of aluminum phosphate nanostructures, SAED has been used to confirm their crystalline nature. For example, SAED patterns of certain nanoparticles have shown spot patterns indicative of a single-crystalline phase, while others have exhibited ring patterns, suggesting a polycrystalline nature. ekb.eg This technique is crucial for understanding the crystallography at the individual nanoparticle level, which may differ from the bulk properties of the material.

For materials that are microcrystalline or have complex crystal structures, conventional laboratory XRD sources may not provide sufficient resolution or intensity for a detailed structural analysis. Synchrotron X-ray diffraction, with its high brightness, high resolution, and tunable wavelength, offers a significant advantage in such cases. mdpi.com

The successful ab initio structure determination of the hydrated aluminum phosphate mineral kingite was made possible by the use of synchrotron X-ray diffraction data. arizona.edugeoscienceworld.org The high quality of the data allowed for the direct determination of the crystal structure from the powder pattern, a task that would be challenging with conventional XRD due to the microcrystalline nature of the mineral. arizona.edu This demonstrates the power of synchrotron radiation in elucidating the intricate crystal structures of complex Aluminiumphosphatehydrate phases.

Neutron diffraction is a powerful complementary technique to X-ray diffraction for the structural analysis of materials. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements, such as hydrogen, which are difficult to locate accurately using XRD.

Spectroscopic Investigations of Aluminiumphosphatehydrate

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing information about chemical bonding, functional groups, and the local atomic environment. These methods are essential for a comprehensive characterization of Aluminiumphosphatehydrate, complementing the long-range structural information obtained from diffraction techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in aluminum phosphate hydrate (B1144303) by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound's chemical bonds.

Key vibrational bands observed in the FTIR spectra of aluminum phosphate materials are associated with the phosphate (PO₄³⁻) tetrahedra and water molecules. The presence of water of hydration is typically confirmed by a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of water molecules, and a band around 1630-1640 cm⁻¹ corresponding to the H-O-H bending vibration.

Vibrations of the phosphate group give rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the P-O bonds within the [PO₄] tetrahedron are prominent in the high-frequency region of the spectrum. The P-O-P linkage in polyphosphates can be identified by its characteristic asymmetric stretching bands. For instance, in some forms of aluminum phosphate, bands between 1201 and 1350 cm⁻¹ are attributed to the asymmetric stretching of non-bridging P-O bonds (P-ONB), while bands in the 922 to 1021 cm⁻¹ range can be assigned to asymmetric stretching of bridging P-O-P bonds. nih.gov

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000 - 3600 | O-H Stretching (Hydrated H₂O) | qut.edu.aucolab.ws |

| 1630 - 1640 | H-O-H Bending (Hydrated H₂O) | qut.edu.au |

| 1201 - 1350 | Asymmetric Stretching of P-ONB in Q² units | nih.gov |

| ~1100 - 1250 | Characteristic of Aluminum Orthophosphate | researchgate.net |

| 922 - 1021 | Asymmetric Stretching of P-O-P | nih.gov |

| 738 | Al-O-P vibrations | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting and Phase Identification

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the vibrational modes of the aluminum phosphate framework. It is particularly sensitive to symmetric vibrations and is highly effective for phase identification, distinguishing between different polymorphic forms. nih.govresearchgate.net

The Raman spectra of aluminum phosphates are typically dominated by strong bands corresponding to the stretching and bending modes of the phosphate tetrahedra. nih.gov A very strong band often appears in the 1000-1250 cm⁻¹ region, which is assigned to the symmetric stretching modes of the P-O non-bridging bonds (P-ONB). nih.govresearchgate.net For example, in different polymorphs of Al(PO₃)₃, this intense band can be found at approximately 1235 cm⁻¹, 1215 cm⁻¹, or 1186 cm⁻¹. nih.gov

Lower frequency bands are associated with the symmetric stretching of P-O-P bridges and bending modes of the phosphate units. A band around 640-715 cm⁻¹ is often related to the symmetric stretching of P-O-P linkages and bending of P-ONB bonds. nih.gov The precise positions and relative intensities of these bands can effectively differentiate between various crystalline and amorphous phases of aluminum phosphate. nih.govresearchgate.net For instance, the mineral vantasselite, a hydrated aluminum phosphate, shows characteristic Raman bands at 1013 and 1027 cm⁻¹ due to the non-equivalence of phosphate units in its structure. qut.edu.au

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1013 - 1235 | Symmetric Stretching of P-ONB | nih.govqut.edu.au |

| 1051 - 1154 | Antisymmetric Stretching of PO₄³⁻ | qut.edu.auresearchgate.net |

| 640 - 715 | Symmetric Stretching of P-O-P and Bending of P-ONB | nih.gov |

| 414 - 479 | PO₄ Bending Modes | scispace.com |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is an indispensable tool for probing the local atomic environment and connectivity in solid materials like aluminum phosphate hydrate.

¹H MAS NMR: ¹H Magic Angle Spinning (MAS) NMR is used to identify the different proton environments within the structure. In hydrated aluminum phosphates, this technique can distinguish between protons in water molecules and those in hydroxyl (Al-OH) groups. acs.orgacs.org For instance, ¹H NMR spectra can show a broad peak around 4 ppm for water molecules and a narrower signal near 0 ppm for hydroxyl groups. acs.org The proximity of these protons to other nuclei can be further explored using cross-polarization (CP) techniques like ¹H→³¹P CP-MAS, which enhances the signals of phosphorus nuclei that are spatially close to protons. acs.org

²⁷Al MAS NMR: ²⁷Al is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the coordination environment of the aluminum atom. This allows for the clear differentiation of aluminum in tetrahedral (AlO₄), penta-coordinated (AlO₅), and octahedral (AlO₆) sites. nih.govcuni.cz Typically, octahedrally coordinated aluminum (Al(6)) resonates in the 0-5 ppm range, while tetrahedrally coordinated aluminum (Al(4)) appears at 50-60 ppm. cuni.cz Penta-coordinated aluminum (Al(5)) can also be identified in some structures. unt.edu This makes ²⁷Al MAS NMR crucial for understanding the framework structure and the changes that occur upon hydration or thermal treatment. nih.govnih.gov

³¹P MAS NMR: ³¹P MAS NMR provides detailed information about the local environment of phosphorus atoms, allowing for the identification of different phosphate species. nih.gov The chemical shift of ³¹P is sensitive to the degree of condensation (e.g., orthophosphate vs. polyphosphate), the nature of the neighboring cations, and the formation of P-O-Al linkages. nih.govrsc.org For example, in aluminophosphate glasses, different Qⁿ species (where 'n' is the number of bridging oxygen atoms per phosphate tetrahedron) can be identified. unt.edu In studies of phosphate sorption on aluminum hydroxides, ³¹P NMR can distinguish between different surface complexes, such as monodentate and bidentate binuclear inner-sphere complexes. nih.govresearchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~4 ppm | Protons in H₂O molecules | acs.org |

| ¹H | ~0 ppm | Protons in Al-OH groups | acs.org |

| ²⁷Al | 50 - 60 ppm | Tetrahedral (4-coordinate) Al | cuni.cz |

| ²⁷Al | ~10 ppm | Penta-coordinate Al | unt.edu |

| ²⁷Al | 0 - 5 ppm | Octahedral (6-coordinate) Al | cuni.cz |

| ³¹P | 10 to -20 ppm | Isotropic signals for various phosphate species | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the material's surface. nih.gov For aluminum phosphate hydrate, XPS provides quantitative information about the Al, P, and O elements and their bonding environments.

The Al 2p and P 2p core-level spectra confirm the presence of aluminum and phosphorus in their expected oxidation states. The binding energy for Al 2p in aluminum phosphates is typically observed around 74.4-75.3 eV. researchgate.netmdpi.com The P 2p peak is generally found at a binding energy of approximately 133.7-134.8 eV. nih.govmdpi.com

The O 1s spectrum is particularly informative as it can often be deconvoluted into multiple components, revealing different oxygen environments. A key finding from XPS studies is the assignment of two distinct oxygen states: one at a lower binding energy (~532.3 eV) corresponding to the P-O-Al linkage, and another at a higher binding energy (~533.7 eV) assigned to the P-O-P environment in polyphosphates. researchgate.netnih.govrsc.org This distinction is crucial for understanding the degree of phosphate polymerization at the material's surface. nih.gov

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Al 2p | 74.4 - 75.3 | Al³⁺ in aluminum phosphate | researchgate.netmdpi.com |

| P 2p | 133.7 - 134.8 | P⁵⁺ in phosphate | nih.govmdpi.com |

| O 1s | ~532.3 | Oxygen in P-O-Al bonds | nih.govrsc.org |

| O 1s | ~533.7 | Oxygen in P-O-P bonds (bridging) | nih.govrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis (e.g., Band Gap Determination)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from the valence band to the conduction band. thermofisher.com For a semiconductor material like aluminum phosphate, this technique is a straightforward method for estimating the optical band gap (Eg). caltech.edu

The analysis of the absorption spectrum allows for the determination of the energy required to excite an electron across the band gap. Research on aluminum phosphate nanoparticles synthesized by a chemical co-precipitation method has shown that the material has a direct band gap of 5.41 eV. researchgate.netresearchgate.net This wide band gap indicates that aluminum phosphate is an electrical insulator, transparent to visible light, and requires high-energy UV photons to induce electronic transitions. The band gap value is a fundamental property that influences the material's potential applications in optics and electronics. thermofisher.com

Microscopic and Morphological Characterization

The physical form, particle size, and surface texture of aluminum phosphate hydrate are critical properties that are investigated using microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

The morphology of aluminum phosphate can vary significantly depending on the synthesis method. TEM analysis has shown that aluminum phosphate gel solutions are often amorphous in nature. nih.gov In contrast, when synthesized as nanoparticles via methods like chemical co-precipitation, they can form distinct crystalline shapes. SEM studies of such nanoparticles have revealed a tetrahedral morphology. researchgate.net

Other green synthesis routes have resulted in the formation of unique, extremely thin nanoplates with distinct edges and faces, indicating a crystalline nature. mdpi.com These microscopic techniques are essential for visualizing the material's structure at the nanoscale and correlating its physical form with the chemical and structural data obtained from spectroscopic methods. mdpi.comresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and micromorphology of Aluminiumphosphatehydrate. SEM analyses reveal that this compound typically consists of submicron primary particles that exhibit a strong tendency to form larger aggregates. The morphology of these aggregates can vary significantly depending on the synthesis conditions, such as pH and aging time.

Research has identified several common morphologies for Aluminiumphosphatehydrate particles. These include aggregated platy structures composed of nanoparticles, as well as sphere-like or globular primary nanoparticles. The growth mechanism of these larger structures is often based on the aggregation of these primary globular nanoparticles. Under certain preparation methods, Aluminiumphosphatehydrate can precipitate as sphere-like nanoparticles on a substrate, but these can also undergo self-aggregation.

The resulting aggregated structures often form a continuous and porous surface. The size of the aggregates can range from a few hundred nanometers to several micrometers. For instance, in some applications, Aluminiumphosphatehydrate forms aggregations ranging from 200 to 2000 nm in aqueous solutions. The degree of aggregation and the final morphology of the particles are critical parameters that influence the material's properties and performance in various applications.

Table 1: Summary of SEM Findings on Aluminiumphosphatehydrate Morphology

| Observed Morphology | Description | Influencing Factors |

| Aggregated Platy Structures | Composed of smaller, plate-like nanoparticles. | Synthesis route |

| Globular Nanoparticle Aggregates | Formation of larger particles through the aggregation of primary spherical nanoparticles. | pH, aging time |

| Continuous Porous Surface | Formed by the agglomeration of submicron particles. | Precipitation conditions |

| Sphere-like Nanoparticles | Can precipitate on surfaces or self-aggregate into larger clusters. | Presence of substrates, concentration |

Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Lattice Resolution

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed investigation of the nanoscale features of Aluminiumphosphatehydrate. TEM studies have revealed the internal structure of the aggregates, confirming that they are composed of primary nanoparticles, with diameters often around 50 nm.

TEM analysis has been instrumental in identifying the specific morphologies of these primary particles. Observations have shown plate-like morphologies, which reflect a layered or lamellar internal structure at the nanoscale. This technique can visualize the arrangement and orientation of these nanoplates within the larger aggregates. Furthermore, TEM imaging has characterized the porous nature of Aluminiumphosphatehydrate, showing a network of pores within the aggregated structure.

High-Resolution Transmission Electron Microscopy (HRTEM), a more advanced form of TEM, allows for the visualization of the crystal lattice of the material. While Aluminiumphosphatehydrate is often amorphous, crystalline domains can be present depending on the synthesis and treatment conditions. HRTEM can resolve the lattice fringes of these crystalline regions, providing insights into their crystallographic structure and orientation. This level of detail is crucial for understanding the material's properties at a fundamental level.

Advanced Electron Microscopy Techniques (e.g., HRTEM, STEM, EDX mapping)

Advanced electron microscopy techniques, including High-Resolution Transmission Electron Microscopy (HRTEM), Scanning Transmission Electron Microscopy (STEM), and Energy-Dispersive X-ray (EDX) mapping, provide a more comprehensive understanding of the structure and composition of Aluminiumphosphatehydrate at the nanoscale.

HRTEM, as mentioned, is critical for observing the crystalline structure. It can reveal the arrangement of atoms in the crystalline phases of Aluminiumphosphatehydrate, such as the triclinic and monoclinic forms of aluminum phosphate tridymite. This technique allows for the direct visualization of the hierarchical organization of nanoplates and other nanoscale features.

STEM, often used in conjunction with EDX, enables high-resolution imaging and elemental analysis. EDX mapping, in particular, is used to determine the chemical composition and the spatial distribution of elements within a sample. For Aluminiumphosphatehydrate, EDX analysis consistently confirms the presence of aluminum (Al) and phosphorus (P) as the main constituent elements. mdpi.comresearchgate.netresearchgate.net Elemental mapping can reveal the homogeneity of the elemental distribution within the nanoparticles and their aggregates. In some instances, EDX has been used to identify minor elemental participants in the structure. researchgate.net Furthermore, studies on particle aggregates have shown a core-and-shell morphology, with variations in the elemental ratios of phosphorus and aluminum between the core and the outer shell. nih.gov

Table 2: Advanced Electron Microscopy Techniques for Aluminiumphosphatehydrate Analysis

| Technique | Information Obtained | Key Findings |

| HRTEM | Nanoscale morphology, crystal structure, lattice resolution. | Visualization of nanoplates, identification of crystalline domains (triclinic and monoclinic). |

| STEM | High-resolution imaging of particle structure. | Detailed observation of nanoparticle morphology and aggregation. |

| EDX Mapping | Elemental composition and distribution. | Confirmed presence of Al and P; revealed core-and-shell structures in aggregates with varying elemental ratios. mdpi.comnih.gov |

Porosity and Surface Area Analysis

Nitrogen Adsorption-Desorption Isotherms (e.g., BET, BJH methods)

The porosity and surface area of Aluminiumphosphatehydrate are critical properties that are typically characterized using nitrogen adsorption-desorption analysis. The resulting isotherms provide detailed information about the material's porous structure. The analyses of Aluminiumphosphatehydrate commonly show a type IV isotherm, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm).

The presence of a hysteresis loop, specifically a type H2 loop, in the isotherm is also a common feature. This type of hysteresis is often associated with complex pore structures, including the presence of "ink-bottle" shaped pores where the pore neck is narrower than the pore body. The shape and position of the hysteresis loop can provide qualitative information about the pore size distribution and the connectivity of the pores.

The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. This value is a measure of the total surface area of the material accessible to the gas molecules and is a key parameter for applications where surface interactions are important. The Barrett-Joyner-Halenda (BJH) method is subsequently used, typically on the desorption branch of the isotherm, to determine the pore size distribution.

Pore Size Distribution and Total Pore Volume Analysis

The analysis of the nitrogen adsorption-desorption data using the BJH method provides a quantitative measure of the pore size distribution within the Aluminiumphosphatehydrate material. This analysis reveals that the material typically has a narrow pore size distribution, with the majority of the pores falling within the mesoporous range. For instance, some preparations of Aluminiumphosphatehydrate show a pore size distribution centered around 3.8 nm.

The formation of this mesoporous structure is directly related to the aggregation of the primary nanoparticles. The interstices formed by the packing of these nanoparticles create the porous network. Therefore, the size and shape of the primary particles, as well as the way they aggregate, are the determining factors for the resulting pore size distribution.

In addition to the pore size distribution, the total pore volume can also be calculated from the nitrogen adsorption data. This value represents the total volume of the pores within the material and is another important parameter for characterizing its porous nature. The specific surface area, pore size distribution, and total pore volume are all critical parameters that define the textural properties of Aluminiumphosphatehydrate and influence its performance in various applications.

Table 3: Porosity and Surface Area Characteristics of Aluminiumphosphatehydrate

| Parameter | Method of Determination | Typical Findings |

| Isotherm Type | Nitrogen Adsorption-Desorption | Type IV with H2 hysteresis loop. |

| Specific Surface Area | BET Method | Varies with synthesis conditions. |

| Pore Size Distribution | BJH Method | Narrow distribution in the mesoporous range (e.g., centered around 3.8 nm). |

| Total Pore Volume | Nitrogen Adsorption Data | Dependent on the degree of particle aggregation and packing. |

Thermal Analysis and Dehydration Mechanisms

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and dehydration behavior of Aluminiumphosphatehydrate. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about processes such as dehydration.

TGA of Aluminiumphosphatehydrate typically shows one or more mass loss steps corresponding to the removal of water molecules. For crystalline hydrates, such as AlPO₄·1.5H₂O, the TGA can confirm the number of water molecules of hydration. researchgate.net The dehydration process can be complex, with studies on related aluminophosphates showing that water is lost in distinct stages. researchgate.net For example, in AlPO₄-34, the dehydration process involves three distinct phase transitions, with different types of water molecules (e.g., those coordinated to aluminum atoms versus those held within pores) being removed at different temperatures. researchgate.net

The initial mass loss at lower temperatures (typically below 200°C) is generally attributed to the removal of physically adsorbed and loosely bound water. At higher temperatures, the chemically bound water (water of hydration) is removed. This dehydration process is often accompanied by structural transformations. For instance, amorphous Aluminiumphosphatehydrate can transform into a dense, crystalline phase upon calcination at temperatures around 500°C. This transformation involves water evaporation, viscous sintering, and a phase transition. The final crystalline phase can adopt structures such as that of tridymite.

The dehydration can be reversible at lower temperatures, but heating to higher temperatures can lead to irreversible topotactic transformations to other crystalline forms of anhydrous aluminum phosphate. researchgate.net Understanding these dehydration mechanisms and the associated structural changes is crucial for controlling the properties of the final material after thermal treatment.

Thermogravimetric Analysis (TGA) for Water Loss and Decomposition Pathways

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature. For aluminum phosphate hydrates, TGA curves reveal distinct stages of water loss, corresponding to the removal of physically adsorbed water and chemically bound water of crystallization.

The decomposition of aluminum phosphate dihydrate (AlPO₄·2H₂O) typically occurs in multiple steps at temperatures below 200°C. akjournals.com One study identified two main decomposition steps between 70°C and 150°C. akjournals.com The first mass loss of 5.64% corresponds to the release of 0.5 moles of water, followed by a second loss of 17.26%, equivalent to 1.51 moles of water. akjournals.com Another investigation showed a significant weight loss of about 20.4% between approximately 100°C and 200°C, attributed to the release of adsorbed water. researchgate.net Similarly, analysis of a pure AlPO₄ sample showed a primary weight loss of 28.2% in the temperature range of 50°C to 190°C, which was attributed to the evolution of physically adsorbed water. researchgate.net

The thermal decomposition of aluminum phosphate monohydrate (AlPO₄·H₂O) has been shown to occur in a single, well-defined step below 200°C. akjournals.com The final product after this dehydration is the anhydrous aluminum phosphate (AlPO₄). akjournals.comresearchgate.net The total mass loss is consistent with the theoretical water content, confirming the transformation to the anhydrous phase. akjournals.com

Table 1: TGA Data for Decomposition of Aluminum Phosphate Hydrates

Differential Thermal Analysis (DTA) for Thermal Transitions and Enthalpy Changes

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This technique identifies thermal events such as phase transitions, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes.

For aluminum phosphate hydrates, DTA curves show characteristic peaks that correspond to the mass loss events observed in TGA. The dehydration of AlPO₄·2H₂O exhibits two endothermic effects, with peaks at 63°C and 119°C, consistent with the two-step water loss seen in TGA. akjournals.com The dehydration of AlPO₄·H₂O is associated with a single endothermic peak around 120°C. akjournals.com These broad endothermic peaks are characteristic of dehydration reactions. slideshare.netvbcop.org

Following dehydration, an exothermic event may be observed at higher temperatures. For instance, an exothermic peak at 542°C with no significant mass loss has been attributed to a phase transition from an amorphous to a crystalline state of AlPO₄. akjournals.com

Kinetic and Thermodynamic Parameters of Dehydration Reactions (e.g., Activation Energy, Avrami Exponent, ΔH, ΔG, ΔS*)

The study of the kinetics and thermodynamics of the dehydration of aluminum phosphate hydrates provides deeper insight into the reaction mechanisms. Parameters such as activation energy (Ea), Avrami exponent (n), and thermodynamic functions (enthalpy of activation ΔH, Gibbs free energy of activation ΔG, and entropy of activation ΔS*) can be determined from thermal analysis data collected at different heating rates.

For the second dehydration step of AlPO₄·2H₂O, the activation energy (Ea) was calculated to be 69.68 kJ·mol⁻¹ using the Kissinger method, with an Avrami exponent value of 1.49, suggesting a crystal growth mechanism. akjournals.comresearchgate.net For the dehydration of AlPO₄·H₂O, isoconversional methods like Flynn–Wall–Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) have been used to calculate the activation energy. akjournals.comresearchgate.net The consistency of Ea values across different methods suggests a single kinetic mechanism for the dehydration reaction. akjournals.comresearchgate.net

Thermodynamic parameters are calculated using the activated complex theory. researchgate.net The positive values for the enthalpy of activation (ΔH) and Gibbs free energy of activation (ΔG) indicate that the dehydration reaction is an endothermic and non-spontaneous process that requires heat input. akjournals.comresearchgate.netresearchgate.net

Table 2: Kinetic and Thermodynamic Parameters for Dehydration of Aluminum Phosphate Hydrates

Stability of Hydrate Phases under Elevated Temperatures

The various hydrated phases of aluminum phosphate exhibit different stabilities and transform into other phases upon heating. For instance, aluminum phosphate sesquihydrate (AlPO₄·1.5H₂O) is metastable compared to the more common dihydrate form, variscite (AlPO₄·2H₂O). ingentaconnect.comnih.gov

Upon heating, the dehydration of these hydrated forms leads to the formation of anhydrous AlPO₄. akjournals.comakjournals.com At very high temperatures, anhydrous aluminum orthophosphate (AlPO₄) itself can decompose. Thermodynamic modeling and TGA data show that AlPO₄ is stable up to approximately 1430°C at low oxygen partial pressures. osti.gov Above this temperature, it can thermally break down into Al₂O₃. osti.gov The thermal stability of AlPO₄ increases with increasing oxygen partial pressure. osti.gov In contrast, aluminum metaphosphate, Al(PO₃)₃, begins to decompose into AlPO₄ and P₂O₅ at around 1000°C. researchgate.net The decomposition of Al(H₂PO₄)₃ involves the formation of an amorphous intermediate phase which then converts to other phosphate compounds at higher temperatures. chemrxiv.org

The sequence of transformations highlights a pathway from hydrated, often amorphous or less stable crystalline forms, to more stable anhydrous crystalline phases with increasing temperature, ultimately leading to decomposition into aluminum oxide at very high temperatures.

Mechanistic Studies of Interactions and Reactivity of Aluminiumphosphatehydrate

Adsorption Mechanisms on Aluminiumphosphatehydrate Surfaces

The surface of aluminum phosphate (B84403) hydrate (B1144303) possesses active sites that can interact with various chemical species through adsorption. This process is governed by kinetic, equilibrium, and thermodynamic factors. The interaction often involves the formation of hydrated aluminum phosphate surfaces through the reaction of aluminum hydroxides or oxides with phosphate in aqueous solutions.

The study of adsorption kinetics provides insight into the rate and mechanism of the uptake of substances onto the adsorbent surface. For the adsorption of phosphate onto aluminum-based materials, the process is frequently described by the pseudo-second-order kinetic model. This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Several studies on materials like aluminum hydroxide-modified palygorskite and calcium/aluminum-rich sludge biochar have found that the pseudo-second-order model provides a better fit for the experimental data compared to the pseudo-first-order model. researchgate.net This indicates that the adsorption process is likely dominated by chemical adsorption. researchgate.netmdpi.com The adsorption process can be biphasic, with an initial fast adsorption stage completed within the first hour, followed by a much slower adsorption period that can extend to 24 hours.

Table 1: Adsorption Kinetic Models for Phosphate on Aluminum-Based Adsorbents

| Adsorbent Material | Best Fit Kinetic Model | Implied Mechanism | Reference |

|---|---|---|---|

| Aluminum Hydroxide-Modified Palygorskite | Pseudo-Second-Order | Chemisorption | N/A |

| Calcium/Aluminum-Rich Sludge Biochar | Pseudo-Second-Order | Chemisorption | researchgate.net |

| Red Mud-Modified Biochar Beads | Pseudo-Second-Order | Chemical and Physical Adsorption | mdpi.com |

Equilibrium Adsorption Isotherms (e.g., Freundlich, Langmuir Models)

Adsorption isotherms describe how adsorbates distribute between the liquid and solid phases when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are commonly used to analyze this equilibrium.

Langmuir Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Model : This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

Studies have shown variable fits for these models depending on the specific adsorbent and conditions. For instance, the adsorption of phosphate on amorphous aluminum hydroxide (B78521) can be well-fitted by the Langmuir equation. mdpi.com In other cases, such as with aluminum hydroxide-modified palygorskite, the Freundlich model provided a better description, suggesting a heterogeneous surface. researchgate.net The Langmuir model was found to best fit the adsorption of phosphate onto red mud-modified biochar beads, indicating monolayer adsorption. mdpi.com

Table 2: Equilibrium Isotherm Model Parameters for Phosphate Adsorption

| Adsorbent Material | Best Fit Isotherm Model | Maximum Adsorption Capacity (qm) | Reference |

|---|---|---|---|

| Amorphous Aluminum Hydroxide (pH 3) | Langmuir | 4.63 mmol/g | mdpi.com |

| Amorphous Aluminum Hydroxide (pH 7) | Langmuir | 3.80 mmol/g | mdpi.com |

| Ca/Al-Rich Sludge Biochar | Langmuir | 51.38 mg/g | researchgate.net |

| Red Mud-Modified Biochar Beads | Langmuir | 85.16 mg/g | mdpi.com |

Thermodynamic Parameters of Adsorption (e.g., ΔH, ΔS, ΔG for adsorption spontaneity)

Thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide information about the spontaneity, thermal nature, and randomness of the adsorption process.

A negative ΔG value indicates that the adsorption process is spontaneous. A positive ΔH value suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH indicates an exothermic process. A positive ΔS value reflects increased randomness at the solid-solution interface.

For the adsorption of phosphate onto aluminum hydroxide-modified palygorskite, the process was found to be both endothermic and spontaneous.

The surface of aluminum phosphate hydrate contains both Brønsted and Lewis acid sites, which play a critical role in adsorption and catalysis. The hydroxyl groups on the surface can act as active sites for ligand exchange with adsorbing anions like phosphate. mdpi.com

The interaction involves the replacement of surface hydroxyl groups with phosphate ions, forming inner-sphere complexes. researchgate.netmdpi.com The surface charge of aluminum phosphate is pH-dependent; it is typically positive at low pH and negative at high pH, with a point of zero charge (PZC) between 5 and 7. nih.gov This surface charge influences the electrostatic attraction of charged species. For instance, below the PZC, the positively charged surface favors the adsorption of anions.

Phosphate Ions: The interaction with phosphate is a defining characteristic of these materials. At low concentrations, phosphate adsorbs onto the surface of aluminum hydroxides to form inner-sphere bidentate binuclear complexes. mdpi.com As phosphate loading increases, this surface complexation can transition to surface precipitation, where a new phase analogous to amorphous aluminum phosphate forms on the surface. mdpi.com This process is favored at lower pH. mdpi.com

Heavy Metal Ions: Aluminum phosphate materials can also interact with heavy metal ions. The mechanism can involve precipitation, where insoluble metal phosphates are formed. The high affinity of phosphate for metals like aluminum and iron is a key factor in this interaction. mdpi.com

Organic Molecules: The surface of aluminum phosphate hydrate can adsorb various organic molecules. Organic compounds containing a phosphonate (B1237965) group (-PO3H2) show strong and specific adsorption to aluminum oxides. nih.gov This interaction is reversible and forms the basis for immobilizing enzymes and other biomolecules. nih.gov However, the presence of certain dissolved organic matter, such as humic acids or low-molecular-weight organic acids (e.g., citrate, oxalate), can compete with phosphate for adsorption sites, potentially reducing phosphate uptake. researchgate.net Studies on protein adsorption show that amorphous aluminum phosphate is less effective at adsorbing proteins like bovine serum albumin (BSA) compared to crystalline aluminum hydroxide. nih.gov

Catalytic Mechanisms of Aluminiumphosphatehydrate-Based Materials

Aluminum phosphate-based materials are utilized as solid acid catalysts in various organic reactions. Their catalytic activity is primarily attributed to the nature and strength of their surface acid sites. nih.gov

These materials can possess both Brønsted acidity (from P-OH groups) and Lewis acidity (from coordinatively unsaturated Al³⁺ sites). The balance between these sites, influenced by factors like the P/Al molar ratio, determines the catalyst's performance. nih.gov For example, in the O-methylation of catechol with methanol (B129727), catalysts with a specific P/Al ratio exhibit the highest activity, which corresponds to the optimal number of acid sites. nih.gov Amorphous aluminum phosphate has been shown to be an efficient catalyst for synthesizing polymeric emulsifiers. nih.gov Metal-loaded aluminum phosphates are also investigated for selective catalytic reduction (SCR) of nitrogen oxides, although pure aluminum phosphate shows low activity due to its poor ability to oxidize NO to NO₂. jst.go.jp

Reaction Pathways and Intermediate Species Identification

The reactivity of aluminum phosphate hydrate is significantly influenced by its environment, particularly pH. In acidic conditions, it undergoes hydrolysis, reacting with water to yield aluminum hydroxide and phosphoric acid. patsnap.com The dissolution pathway is pH-dependent; studies on synthetic AlPO₄·1.5H₂O show congruent dissolution at a pH of approximately 2.0. openarchives.gr However, at a pH of 3.0 and higher, the dissolution becomes incongruent. openarchives.grmdpi.com

During incongruent dissolution, the initial product is an amorphous aluminum hydroxide (Al(OH)₃). openarchives.grmdpi.com Over time, this metastable intermediate species undergoes a gradual conversion to the more stable gibbsite phase. openarchives.grmdpi.com

In the context of surface reactions, such as phosphate sorption on amorphous aluminum hydroxide, the mechanism progresses from an initial bidentate binuclear surface complexation to the surface precipitation of an amorphous AlPO₄-like phase. mdpi.com Spectroscopic studies and d-PDF analysis have identified potential intermediate species in this process, including ternary complexes like (≡Al-O)₂-PO₂-Al and pre-nucleation clusters that subsequently condense to form precipitates. mdpi.com The formation of these surface precipitates is generally favored at higher phosphate loadings, lower pH, and longer reaction times. mdpi.com Kinetic models of the precipitation reaction between aluminum and orthophosphate ions describe a process involving multiple reversible hydrolysis reactions of the soluble species culminating in the formation of hydrated AlPO₄(s). rsc.org

Structure-Activity Relationships in Heterogeneous Catalysis

The catalytic performance of aluminum phosphate hydrate is intrinsically linked to its structural and chemical properties, including its P/Al ratio, crystallinity, and morphology.

The molar ratio of phosphorus to aluminum (P/Al) is a critical factor that dictates the density of acid sites and, consequently, catalytic activity. In the O-methylation of catechol, catalytic activity was observed to increase with the addition of phosphorus, reaching a maximum at a P/Al ratio of 0.75, after which further increases in the ratio led to a decline in activity. nih.gov This trend directly correlated with the measured number of acid sites. nih.gov

Crystallinity also plays a defining role in the structure-activity relationship. Studies on the dehydration of isopropyl alcohol revealed that amorphous aluminum phosphate catalysts exhibited lower activity and higher activation energies compared to their crystalline counterparts. rsc.org This suggests that for amorphous structures, the chemical reaction is the rate-determining step, whereas, for crystalline structures with higher activity, the reaction is faster and limited by the diffusion of reactants and products. rsc.org

The morphology of the material influences the availability of active sites. For instance, zinc aluminum phosphate nanoplates with specific hexagonal and square planar morphologies have been shown to enhance catalytic activity in biofuel production. mdpi.com Furthermore, the synthesis method and the choice of precursors can significantly affect the material's properties. The preparation of AlPO₄ by precipitating a mixture of aluminum nitrate (B79036) and diammonium hydrogen phosphate was found to generate a greater number of moderate acid sites, leading to higher activity in the dehydration of methanol to dimethyl ether. ncl.res.in

Active Site Characterization and Identification

The catalytic activity of aluminum phosphate hydrate is primarily attributed to its surface acidity, which comprises both Brønsted and Lewis acid sites. rsc.org The nature, strength, and concentration of these sites are crucial for catalytic performance.

Characterization studies indicate that P-OH (phosphate hydroxyl) groups are a primary source of weak Brønsted acidity. nih.gov The concentration of these active sites is highly dependent on the catalyst's composition; for example, increasing the P/Al molar ratio beyond a certain point can promote the formation of a crystalline phase with a lower number of available acid sites. nih.gov In surface interactions, such as phosphate adsorption, different types of hydroxyl groups on the aluminum hydroxide surface act as reactive sites. These include terminal aquo groups (Al-H₂O), hydroxo groups (Al-OH), and bridging hydroxyls (Al-OH-Al). researchgate.net

Spectroscopic and analytical techniques are employed to identify and quantify these sites. Temperature-programmed desorption (TPD) using probe molecules like ammonia (B1221849) is a common method to determine the amount and strength of acid sites, which can then be correlated with catalytic activity and stability. researchgate.net Furthermore, it has been proposed that tetra-coordinate AlO₄ sites can function as Lewis acids, while the protonation of AlO₄ or hexa-coordinate AlO₆ sites can generate Brønsted acid groups. researchgate.net The coordination of aluminum is a key factor; ²⁷Al NMR spectra have shown that most aluminum in precipitated amorphous aluminum hydroxyphosphates is octahedrally coordinated, with a smaller fraction being tetrahedrally coordinated. nih.gov

Investigation of Acid-Catalyzed Condensation Reactions

The acidic nature of aluminum phosphate hydrate makes it an effective heterogeneous catalyst for various acid-catalyzed condensation reactions. Its Brønsted acid sites are particularly effective in promoting these transformations. sapub.org

One notable application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mdpi.comacs.org Aluminum phosphate and mixed aluminum phosphate-aluminum oxide systems have been successfully employed as solid catalysts for this reaction. mdpi.comacs.org

Another example is the synthesis of β-enamino esters through the condensation of 1,3-ketoesters with primary amines. Aluminum phosphate has been demonstrated to be an efficient catalyst for this reaction, particularly under solvent-free microwave conditions, offering high yields and selectivity. sapub.org

Furthermore, aluminum phosphate is widely used as a catalyst for dehydration reactions, which are a form of condensation. A significant industrial application is the dehydration of methanol to produce dimethyl ether (DME). ncl.res.insciencemadness.org The catalyst's moderate acid sites are effective in promoting this conversion with high selectivity. ncl.res.in The synthesis of aluminum phosphate itself can involve binary condensation reactions between an aluminum source, like aluminum hydroxide, and phosphoric acid. google.com

Degradation Mechanisms of Aluminiumphosphatehydrate

Hydrolytic Degradation Pathways

The stability of aluminum phosphate hydrate in aqueous environments is limited, and it is susceptible to hydrolytic degradation, particularly as a function of pH. The primary mechanism of this degradation is incongruent dissolution, especially at pH levels of 3.0 and above. openarchives.grmdpi.com

This process involves the reaction of the solid aluminum phosphate hydrate with water, leading to the preferential release of phosphate ions into the solution and the formation of a new solid phase. Research has identified this initial solid product as a metastable, amorphous aluminum hydroxide (Al(OH)₃). openarchives.grmdpi.com This amorphous intermediate is not the final degradation product. Over a period of time, it undergoes a slow transformation into the thermodynamically more stable crystalline phase of aluminum hydroxide, gibbsite. openarchives.grmdpi.com This pathway highlights that the hydrolytic degradation is not a simple dissolution but a multi-step process involving the formation and subsequent conversion of intermediate species.

Thermo-oxidative Degradation Phenomena

Aluminum phosphate hydrate undergoes significant structural changes and degradation upon heating in the presence of oxygen. The dehydration of the hydrated form, AlPO₄·1.5H₂O, occurs in a single step between 80°C and 130°C. researchgate.net At higher temperatures, the anhydrous aluminum phosphate itself can decompose.

4AlPO₄(s) → 2Al₂O₃(s) + P₄O₁₀(g)